molecular formula C14H18O9 B14089582 Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B14089582
M. Wt: 330.29 g/mol
InChI Key: PXDASGXIBCEXNH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a glycosylated benzoate ester characterized by a central aromatic ring substituted with hydroxyl and methyl ester groups, as well as a β-D-glucopyranosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl). This compound is isolated from the rhizomes of plants in the genus Picrorhiza, traditionally used in Ayurvedic medicine for hepatoprotective and antidiabetic properties . Its structure is notable for the presence of a polar glycosyl group, enhancing solubility in polar solvents like methanol and water, as evidenced by its isolation via methanolic and aqueous extraction methods . Pharmacological studies highlight its antimicrobial and antidiabetic activities, with efficacy demonstrated against bacterial strains (Micrococcus luteus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli) and fungal pathogens (Candida albicans, Aspergillus niger) at concentrations of 5–20 mg/75 µl .

Properties

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3

InChI Key

PXDASGXIBCEXNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Woodorien is primarily isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Woodwardia orientalis using hot aqueous and methanol extracts . The extracts are then subjected to bioassay-directed fractionation to isolate Woodorien along with other compounds. The structure of Woodorien is determined using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including 1H-1H correlation spectroscopy (COSY) and 1H-13C COSY .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Woodorien. The compound is mainly produced in research laboratories through the extraction and isolation process described above .

Chemical Reactions Analysis

Types of Reactions

Woodorien undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the glucoside moiety of Woodorien.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. detailed studies on the reaction products of Woodorien are limited.

Scientific Research Applications

Woodorien has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving glucosides and their derivatives.

    Biology: Investigated for its antiviral properties, particularly against HSV-1.

    Medicine: Potential therapeutic applications due to its antiviral activity.

    Industry: Limited industrial applications due to the lack of large-scale production methods.

Mechanism of Action

Comparison with Similar Compounds

Antimicrobial Activity

Compound MIC (mg/75 µl) Bacterial Strains Fungal Strains Efficacy vs. Target Compound
Target Compound 5–20 M. luteus, P. aeruginosa, B. subtilis, E. coli C. albicans, A. niger Reference (100% inhibition at 20 mg)
Enoyl Derivative 5–15 Same as above Same as above Comparable efficacy but lower stability
Phenylpropenoyl Derivative 10–20 Moderate inhibition No data Reduced antimicrobial potency; prioritizes antidiabetic use

Antidiabetic Activity

Compound IC50 (α-glucosidase inhibition) Mechanism Efficacy vs. Target Compound
Target Compound 12.5 µg/mL Competitive inhibition Reference
Phenylpropenoyl Derivative 8.2 µg/mL Non-competitive inhibition 1.5x more potent due to hydrophobic interactions

Solubility and Stability

  • Glycosyl vs. Aglycone Forms: The β-D-glucopyranosyl group in the target compound improves water solubility compared to non-glycosylated analogs (e.g., vanillin-α-D-glucopyranoside, which lacks the benzoate ester) .
  • Ester vs. Enoyl Groups: Methyl esters (target compound) exhibit higher chemical stability than enoyl derivatives, which are prone to hydrolysis .

Contrast with Non-Benzoate Analogs

Triazine-based methyl benzoates (e.g., triflusulfuron methyl ester) are structurally distinct, featuring triazine rings and sulfonylurea groups. These compounds are pesticidal, acting as acetolactate synthase inhibitors, and lack the glycosyl or hydroxyl groups critical for antimicrobial/antidiabetic activity .

Biological Activity

Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a phenolic compound with significant biological activities. This article reviews its various biological activities, including antimicrobial, antitumoral, and antioxidative properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18O10
  • Molecular Weight : 330.29 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study utilizing the Minimum Inhibitory Concentration (MIC) method demonstrated its effectiveness against various bacterial strains.

Microorganism MIC (µg/mL)
Staphylococcus epidermidis1000
Escherichia coli500
Bacillus subtilis250

These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a potential candidate for development as an antimicrobial agent .

Antitumoral Activity

The antitumoral effects of this compound were evaluated using the MTT assay on several tumor cell lines. The compound showed significant growth inhibition in cancer cells.

Cell Line Inhibition (%) IC50 (µg/mL)
HeLa (cervical cancer)8050
MCF7 (breast cancer)7560
A549 (lung cancer)7070

This data indicates that the compound possesses strong antitumoral properties and may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidative Activity

The antioxidative properties of this compound were assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals.

Concentration (µg/mL) Scavenging Activity (%)
1025
5055
10085

These findings suggest that this compound can mitigate oxidative stress by neutralizing free radicals .

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of methyl derivatives from natural sources. The study found that these compounds effectively inhibited Staphylococcus epidermidis at concentrations as low as 1000 µg/mL .
  • Antitumoral Research : In vitro studies have shown that methyl derivatives can significantly reduce cell viability in various cancer cell lines. The results indicate a potential for these compounds in cancer therapy .

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